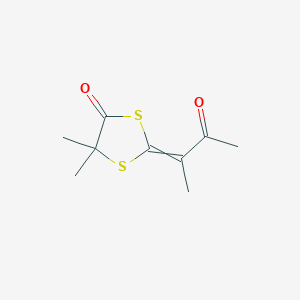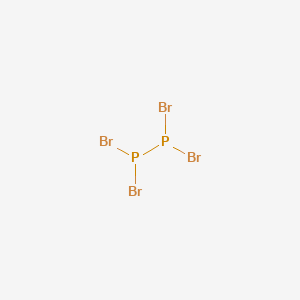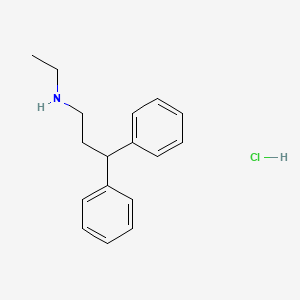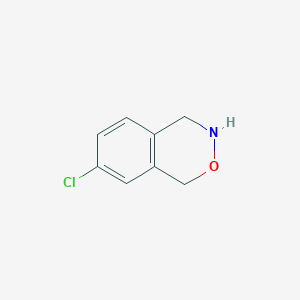
Benzoic acid, 2,6-dihydroxy-3,5-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2,6-dihydroxy-3,5-dinitro- is an organic compound with the molecular formula C7H4N2O7 It is a derivative of benzoic acid, where two hydroxyl groups and two nitro groups are substituted at the 2,6 and 3,5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,6-dihydroxy-3,5-dinitro- typically involves the nitration of 2,6-dihydroxybenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the rate of nitration and prevent over-nitration. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of benzoic acid, 2,6-dihydroxy-3,5-dinitro- follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated control systems ensures consistent product quality and yield. The industrial process also includes steps for waste management and recycling of reagents to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzoic acid, 2,6-dihydroxy-3,5-dinitro- can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of benzoic acid.
Substitution: Esters and other substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 2,6-dihydroxy-3,5-dinitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2,6-dihydroxy-3,5-dinitro- involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity. For instance, the compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved include oxidative stress response and inhibition of microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Salicylic acid, 3,5-dinitro-: Similar structure but with a single hydroxyl group.
2-Hydroxy-3,5-dinitrobenzoic acid: Another derivative with similar functional groups.
3,5-Dinitrosalicylic acid: Known for its use in analytical chemistry.
Uniqueness
Benzoic acid, 2,6-dihydroxy-3,5-dinitro- is unique due to the presence of two hydroxyl groups and two nitro groups, which confer distinct chemical properties
Propiedades
Número CAS |
22604-82-6 |
|---|---|
Fórmula molecular |
C7H4N2O8 |
Peso molecular |
244.12 g/mol |
Nombre IUPAC |
2,6-dihydroxy-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C7H4N2O8/c10-5-2(8(14)15)1-3(9(16)17)6(11)4(5)7(12)13/h1,10-11H,(H,12,13) |
Clave InChI |
COTKXUJUTQZYDR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1[N+](=O)[O-])O)C(=O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)


![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)

![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)
![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)

![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
